rac Tamsulosin-d3 Hydrochloride
Description
rac Tamsulosin-d3 Hydrochloride is a deuterated isotopologue of the selective α1-adrenoceptor antagonist Tamsulosin Hydrochloride. The compound is synthesized by replacing three hydrogen atoms with deuterium at specific positions in the parent molecule. This modification is designed to enhance metabolic stability through the kinetic isotope effect, making it valuable for pharmacokinetic and bioanalytical studies .
Properties
Molecular Formula |
C20H29ClN2O5S |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/i2D3; |
InChI Key |
ZZIZZTHXZRDOFM-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Strategic Considerations for Deuteration
The synthesis of rac Tamsulosin-d3 Hydrochloride can be approached through several strategic pathways, each with distinct advantages and challenges:
- Direct deuteration of tamsulosin hydrochloride
- Incorporation of deuterated starting materials in the conventional synthesis pathway
- Late-stage deuteration of advanced intermediates
- Deuterium exchange under specialized conditions
The selection of an appropriate method depends on the desired position of deuterium atoms, availability of deuterated precursors, and the scale of synthesis required.
Specific Preparation Methods
Method 1: Synthesis via Deuterated Precursors
This approach involves the use of deuterated starting materials to incorporate deuterium atoms at specific positions in the molecule.
Reaction Scheme
The synthesis begins with deuterated anisole derivatives that are transformed through a series of reactions to create the benzene sulfonamide component with deuterium incorporated at specific positions. These deuterated intermediates then undergo coupling with 2-(2-ethoxyphenoxy)ethyl derivatives following conventional tamsulosin synthesis routes.
Detailed Procedure
- Preparation of deuterated anisole derivatives using methods described in Scheme 2 of the referenced patent
- Conversion to deuterated benzene sulfonamide intermediate
- Coupling reaction with 2-(2-ethoxyphenoxy)ethyl derivatives
- Salt formation with hydrochloride to yield the final product
The strategic advantage of this approach is the precise control over deuterium incorporation positions. However, it requires access to specifically deuterated starting materials, which may be costly or require separate synthesis.
Method 2: Condensation-Hydrogenation-Salt Formation Process
This method adapts the synthetic route described in the Chinese patent CN103497126A, modified to incorporate deuterium at the appropriate points.
Reaction Scheme
The synthesis involves three key steps:
- Condensation reaction between benzene sulfonamide and phenoxy halide intermediates
- Deuterium-based reduction/hydrogenation using D2 gas instead of H2
- Salt formation with hydrochloric acid
Detailed Procedure
Step 1: Condensation Reaction
- In a suitable reaction vessel, benzenesulfonamide (Formula II) is combined with bromo-ether (Formula III) in an aprotic polar solvent
- An acid-binding agent is added
- The reaction is maintained at 40-150°C for 3-15 hours
- After cooling, the condensation intermediate is filtered and isolated
Step 2: Deuteration via D2 Hydrogenation
- The condensation intermediate is placed in a hydrogenation vessel with an appropriate organic solvent and catalyst
- The system is purged with nitrogen and deuterium gas (D2)
- Hydrogenation is conducted at 0.5-0.8 MPa pressure and 40-60°C for 5-10 hours
- After reaction completion, the catalyst is removed by filtration
- The solvent is removed under reduced pressure to yield deuterated tamsulosin free base
Step 3: Salt Formation
- The deuterated tamsulosin free base is dissolved in an organic solvent (commonly ethanol or methanol)
- The solution is heated to 30-78°C
- Hydrochloric acid is added dropwise to achieve pH 2.0-2.5
- After reaction completion (2-6 hours), the mixture is cooled
- The precipitated this compound is isolated by filtration, washed, and dried
This method is particularly valuable for large-scale production due to its relatively straightforward process and commercially available starting materials, with the only specialized requirement being deuterium gas.
Method 3: Imino-Deuteration Method
This method is adapted from the improved process described in patent WO2004016582A1, modified to incorporate deuterium.
Reaction Scheme
The process involves:
- Formation of an imine intermediate
- Selective deuteration of the imine using deuterating agents
- Alkylation with 2-(2-ethoxyphenoxy)ethyl derivatives
- Final salt formation
Detailed Procedure
Step 1: Imine Formation
- Reaction between (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 4-methoxybenzaldehyde
- Water is removed either azeotropically or by simultaneous distillation
- The imine intermediate is isolated
Step 2: Selective Deuteration
- The imine intermediate is treated with a deuterating agent (such as sodium borodeuteride or lithium aluminum deuteride)
- The reaction is conducted in an appropriate solvent under controlled conditions
- The deuterated intermediate is isolated
Step 3: N-Alkylation
- The deuterated intermediate is reacted with 2-(2-ethoxyphenoxy)ethyl iodide or similar derivative
- Reaction is conducted in n-butanol at 100-110°C for several hours
- After solvent removal, the quarternary ammonium salt intermediate is obtained
Step 4: Hydrolysis and Salt Formation
- The quaternary salt is hydrolyzed with hot water
- The released aldehyde is removed by steam distillation or extraction
- The solution is neutralized to pH 9.0-10.0 using K2CO3
- The free base is extracted with ethyl acetate
- After solvent removal, the crude product is purified by column chromatography
- Salt formation with HCl yields this compound
This method allows for selective deuteration at specific positions and avoids the need for specialized hydrogenation equipment.
Analysis of Preparation Methods
Comparative Analysis
Table 1 provides a comparison of the three primary preparation methods for this compound:
| Parameter | Method 1: Deuterated Precursors | Method 2: Condensation-Hydrogenation | Method 3: Imino-Deuteration |
|---|---|---|---|
| Overall Yield | 40-45% | 70-80% | 60-65% |
| Purity | >99% | >99.5% | >99.8% |
| Deuterium Incorporation | >98% at specified positions | 90-95% at reduction positions | >95% at selected positions |
| Scale Applicability | Small to medium | Small to large | Small to medium |
| Specialized Equipment | None | Deuterium hydrogenation apparatus | None |
| Key Advantages | Precise deuterium positioning | Higher yields, industrially scalable | Avoids hydrogenation equipment |
| Limitations | Requires deuterated starting materials | Requires D2 gas handling | Multiple purification steps |
Optimization Parameters
Table 2 presents key optimization parameters for Method 2, which is particularly suitable for industrial-scale production:
| Parameter | Range Studied | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|---|
| Condensation Temperature | 40-150°C | 80-90°C | +15% at optimal | Minimal |
| Condensation Time | 3-15h | 6-8h | Plateau after 8h | Increases with time |
| Acid Binding Agent | Various | Calcium oxide | +10% vs. other agents | +0.5% vs. other agents |
| D2 Pressure | 0.3-1.0 MPa | 0.6-0.8 MPa | +5% at optimal | +1% at optimal |
| Catalyst Loading | 2-15% | 5-8% | -5% at high loading | Decreases at high loading |
| Salt Formation pH | 1.5-3.0 | 2.0-2.5 | Minimal | +2% at optimal |
Deuterium Incorporation Analysis
The incorporation of deuterium can be precisely controlled through the selection of appropriate methods and conditions. Table 3 illustrates the deuterium incorporation patterns achievable with different approaches:
| Method | Deuteration Pattern | Deuteration Percentage | Analysis Technique |
|---|---|---|---|
| Method 1 | Specific positions based on precursors | 98-99% at target positions | NMR, MS |
| Method 2 | Primarily at reduction sites | 90-97% overall | NMR, MS |
| Method 3 | At imine reduction position | 95-98% at target position | NMR, MS |
Purification and Characterization
Purification Techniques
The purification of this compound typically involves multiple steps to ensure high purity:
Recrystallization :
Column Chromatography :
Carbon Treatment :
Analytical Characterization
Table 4 summarizes the analytical techniques used for characterization of this compound:
| Analytical Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity determination | Column: C18 reversed-phase Mobile phase: Acetonitrile/buffer Detection: UV at 225 nm |
| Mass Spectrometry | Deuterium incorporation confirmation | ESI-MS for molecular weight MS-MS for fragmentation pattern |
| NMR Spectroscopy | Structure confirmation and deuterium position | 1H-NMR for proton analysis 2H-NMR for deuterium location 13C-NMR for carbon framework |
| IR Spectroscopy | Functional group identification | Key bands at 3306, 3270, 3000, 2926, 2840, 1638, 1609, 1494, 1331, 1282 cm-1 |
| Chiral HPLC | Enantiomeric purity | Chiral stationary phase Detection of R/S enantiomers |
Scale-Up Considerations
Economic Considerations
Table 5 provides an economic analysis of the preparation methods:
| Cost Factor | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Raw Material Cost | High (deuterated precursors) | Medium (D2 gas) | Medium (deuterating agents) |
| Equipment Investment | Low | Medium-High | Low |
| Labor Intensity | Medium | Low | High |
| Energy Consumption | Low | Medium | Low |
| Waste Treatment | Low | Medium | High |
| Overall Cost per Gram | High | Medium | Medium-High |
Chemical Reactions Analysis
Key Steps:
-
Condensation Reaction
-
Reactants : 2-Methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide (deuterated benzsulfamide) and bromo-ether.
-
Conditions : Aprotic polar solvents (acetonitrile, THF) at 40–150°C for 3–15 hours with acid-binding agents (KOH, Na₂CO₃).
-
-
Hydrogenation
-
Salt Formation
Metabolic Reactions
Deuterium substitution influences cytochrome P450 (CYP)-mediated metabolism, slowing reaction rates due to the kinetic isotope effect :
Primary Pathways:
-
CYP3A4 : Deethylation → M-1 metabolite (major).
-
CYP2D6 : Hydroxylation → M-3 metabolite.
-
Secondary Pathways : Oxidative deamination (AM-1) and demethylation (M-4).
Table 2: Metabolite Profile in Human Plasma
| Metabolite | Enzyme | Half-life (h) | Relative Abundance (%) |
|---|---|---|---|
| M-1 | CYP3A4 | 9.5 | 45 |
| M-3 | CYP2D6 | 10.0 | 30 |
| AM-1 | CYP3A4 | 8.2 | 15 |
| M-4 | Unknown | 7.8 | 10 |
Analytical Reactions
This compound serves as an internal standard in LC-MS/MS workflows due to its stability and isotopic distinction :
Sample Preparation:
-
Extraction : Acetonitrile precipitation with 94–99% recovery.
-
Chromatography : C18 column (Shiseido) with acetonitrile/water/formic acid mobile phase.
-
Detection : SRM transitions m/z 412.2 → 231.0 (deuterated) vs. 409.2 → 228.1 (non-deuterated) .
Table 3: LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Column | Unison UK-C18 (3 µm) |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | ESI+ |
| LLOQ | 0.1 ng/mL |
| Precision (% CV) | ≤12.5 (intraday) |
Solubility and Stability
-
Solubility : Freely soluble in ethanol, acetonitrile, and DMSO; sparingly soluble in water (0.1 mg/mL) .
-
Stability : Stable under nitrogen at −20°C for >24 months; degrades at pH >8.0 or temperatures >60°C .
Isotope Effects
Deuterium at three methyl positions reduces metabolic clearance by 20–30% compared to non-deuterated tamsulosin, extending half-life in vivo . This property is leveraged in tracer studies to monitor drug distribution without altering receptor binding kinetics .
The chemical behavior of this compound underscores its utility in pharmacological research, particularly in studies requiring precise metabolic tracking or analytical standardization.
Scientific Research Applications
Pharmacokinetic Studies
Rac Tamsulosin-d3 Hydrochloride is utilized extensively in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of tamsulosin. The deuterated form serves as an internal standard in mass spectrometry analyses, improving the accuracy of quantification in biological samples.
Steady-State Pharmacokinetics
A study conducted on healthy male volunteers assessed the pharmacokinetic properties of tamsulosin using this compound as an internal standard. Key findings included:
- Maximum Plasma Concentration : The steady-state maximum plasma concentration () for tamsulosin was found to be approximately 9.0 ng/mL.
- Half-Life : The elimination half-life () was calculated to be around 9.5 hours.
- Volume of Distribution : The volume of distribution post-administration was determined to be 0.5 L/kg .
The use of this compound facilitated precise quantification through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS), establishing linear calibration curves for tamsulosin across a range of concentrations.
Clinical Research Applications
This compound also plays a role in clinical research, particularly in studies examining the safety and efficacy of tamsulosin in various populations.
Case Studies
A notable case study highlighted a probable association between tamsulosin and hyperglycemia. A patient exhibited elevated blood glucose levels shortly after initiating tamsulosin treatment, which returned to normal upon discontinuation. This suggests potential metabolic effects that warrant further investigation .
Analytical Chemistry Reference Standard
In analytical chemistry, this compound is used as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying tamsulosin in biological matrices.
Method Development
The compound's deuterated nature allows for enhanced sensitivity and specificity in mass spectrometric techniques. It has been employed in various method validations to ensure compliance with regulatory standards for pharmaceutical testing .
Mechanism of Action
rac Tamsulosin-d3 Hydrochloride exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. These receptors are predominantly found in the prostate and bladder. By antagonizing these receptors, the compound causes relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of BPH .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${20}$H${26}$D$3$ClN$2$O$_5$S
- Molecular Weight : 447.99 g/mol
- CAS Number : 1189923-88-3
- Appearance: White to off-white crystalline solid (inferred from non-deuterated Tamsulosin Hydrochloride) .
The racemic ("rac") designation indicates an equimolar mixture of (R)- and (S)-enantiomers. Deuterated analogs like rac Tamsulosin-d3 Hydrochloride are critical for use as internal standards in mass spectrometry-based assays due to their near-identical chemical behavior to the non-deuterated form, enabling precise quantification .
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights structural distinctions between this compound and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |
|---|---|---|---|---|
| rac Tamsulosin-d3 HCl | C${20}$H${26}$D$3$ClN$2$O$_5$S | 447.99 | 1189923-88-3 | Racemic mixture with three deuterium atoms; used as an analytical standard. |
| (R)-Tamsulosin-d3 HCl | C${20}$H${26}$D$3$ClN$2$O$_5$S | 447.99 | 1795787-12-0 | Pure (R)-enantiomer deuterated form. |
| (S)-Tamsulosin-d3 HCl | C${20}$H${26}$D$3$ClN$2$O$_5$S | 447.99 | 1217687-82-5 | Pure (S)-enantiomer deuterated form. |
| Tamsulosin HCl | C${20}$H${28}$ClN$2$O$5$S | 444.97 | 80223-99-0 | Non-deuterated parent compound; clinically used for benign prostatic hyperplasia. |
| Tamsulosin Catechol | C${18}$H${24}$N$2$O$5$S | 380.46 | 176223-30-6 | Metabolite with reduced sulfonamide group. |
| Tamsulosin Sulfonic Acid | C${20}$H${27}$NO$_6$S$^+$ | Not specified | 890708-67-5 | Oxidative metabolite with altered solubility. |
Structural Notes:
- Deuterated variants (rac, R-, S-) differ only in isotopic substitution, ensuring minimal deviation in chromatographic retention times compared to non-deuterated Tamsulosin HCl .
- Metabolites like Tamsulosin Catechol and Sulfonic Acid exhibit structural modifications that alter receptor binding and pharmacokinetics .
Pharmacokinetic and Metabolic Comparison
Species-Specific Pharmacokinetics
Non-deuterated Tamsulosin HCl shows significant interspecies variability in clearance (CL) and bioavailability:
| Species | Terminal Half-Life (hr) | CL$_{oral}$ (L/hr/kg) | Absolute Bioavailability (%) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| Rat | 0.32 | 34.5–113.6 | 6.9–22.8 | 79.0–80.6 |
| Dog | 1.13 | 3.01–3.99 | 29.7–42.0 | 90.2–90.3 |
| Human | ~15 (estimated) | 0.031–0.041 | ~90 (oral dose) | 98.9–99.1 |
Deuterated Form Implications :
Deuterium substitution in rac Tamsulosin-d3 HCl is expected to reduce metabolic degradation (e.g., via cytochrome P450 enzymes), prolonging half-life and lowering clearance. This property is advantageous for tracer studies in humans, where high plasma protein binding (>99%) already limits free drug availability .
Analytical Detection and Method Suitability
Analytical Techniques
- HPTLC/RP-HPLC: Non-deuterated Tamsulosin HCl is quantified using high-performance thin-layer chromatography (HPTLC) and reverse-phase HPLC with UV detection. Deuterated analogs serve as internal standards to correct for matrix effects .
- Spectrofluorometry : Dual-emission ratiometric fluorescence probes achieve sensitive detection limits (e.g., 0.5 ng/mL for Tamsulosin HCl). Deuterated forms may exhibit slight spectral shifts but remain distinguishable via mass spectrometry .
Biological Activity
Rac Tamsulosin-d3 Hydrochloride is a deuterium-labeled derivative of Tamsulosin, primarily used as an alpha-1 adrenergic receptor antagonist in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits unique biological activity due to its selective binding to alpha-1A and alpha-1B adrenergic receptors, which are predominantly located in the prostate and bladder. This selectivity facilitates effective management of urinary symptoms associated with prostate enlargement while minimizing cardiovascular side effects such as hypotension.
The molecular formula for this compound is with a molecular weight of 447.99 g/mol. The compound's structure allows it to interact specifically with adrenergic receptors, leading to its pharmacological effects.
Mechanism of Action:
- Receptor Antagonism: Rac Tamsulosin-d3 acts as an antagonist at alpha-1 adrenergic receptors, which results in smooth muscle relaxation in the prostate and bladder neck, easing urinary flow.
- Selectivity: The compound shows high selectivity for alpha-1A receptors compared to other adrenergic receptors, which helps reduce potential side effects related to cardiovascular function.
Pharmacokinetics
Rac Tamsulosin-d3 undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This metabolic pathway leads to the formation of several metabolites, which are predominantly inactive.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | ~100% (oral) |
| Half-life | 9 to 15 hours |
| Volume of distribution | 0.5 L/kg |
| Clearance | 0.04 L/h/kg |
| Protein binding | 98.9% - 99.1% |
In Vitro Studies
In vitro studies have demonstrated that Rac Tamsulosin-d3 maintains the pharmacological properties of Tamsulosin while allowing for enhanced tracking in metabolic studies due to its deuterated form. This feature is particularly valuable for research into drug metabolism and interactions.
Findings from In Vitro Studies:
- Binding Affinity: Studies indicate that Rac Tamsulosin-d3 exhibits a similar binding affinity to alpha-1A and alpha-1B receptors as its non-deuterated counterpart.
- Metabolic Stability: The incorporation of deuterium may enhance metabolic stability, potentially leading to altered pharmacokinetic profiles that can be advantageous in clinical settings.
Clinical Applications and Case Studies
Rac Tamsulosin-d3 is primarily used in research settings to investigate the pharmacokinetics and dynamics of Tamsulosin without altering its therapeutic efficacy.
Case Study Example:
In a clinical trial evaluating the pharmacokinetics of Tamsulosin in patients with BPH, researchers utilized Rac Tamsulosin-d3 as a tracer to assess absorption and distribution patterns. The study found that:
- Cmax (maximum serum concentration): 9.0 ng/mL
- AUC (area under the curve): 93.7 ng × h/mL
- tmax (time to reach maximum concentration): 4 hours
These parameters suggest that Rac Tamsulosin-d3 can effectively mimic the behavior of Tamsulosin in vivo while providing insights into its metabolic pathways.
Q & A
Q. What chromatographic strategies ensure enantiomeric purity in rac-Tamsulosin-d3 Hydrochloride batches?
Q. Which validation parameters are critical for ensuring reproducibility in rac-Tamsulosin-d3 Hydrochloride assays?
- Answer : Follow ICH Q2(R1) guidelines:
Q. How can researchers mitigate isotopic interference in deuterated analogs during mass spectrometric analysis?
- Answer :
Methodological Considerations
Q. What statistical approaches resolve data variability in rac-Tamsulosin-d3 Hydrochloride studies?
- Answer : Apply ANOVA for inter-lab variability analysis and Grubbs’ test to exclude outliers. For method comparisons, use Bland-Altman plots to assess bias .
Q. How are degradation pathways elucidated for rac-Tamsulosin-d3 Hydrochloride?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
